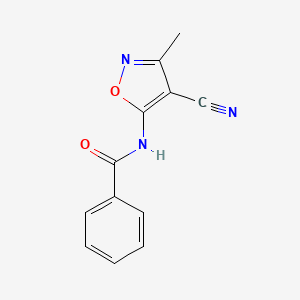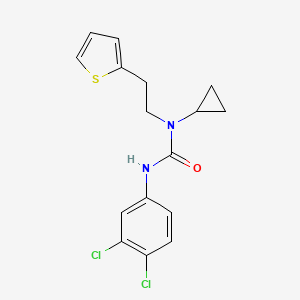
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly known as DCDU, is a synthetic urea derivative that has been widely used in scientific research. It is a potent inhibitor of photosynthesis and has been used to study the mechanism of photosynthesis in plants.
Wirkmechanismus
DCDU inhibits photosynthesis by binding to the QB-binding site of the photosystem II (PSII) complex. This binding prevents the transfer of electrons from QA to QB, which is the next electron acceptor in the electron transport chain. This inhibition leads to the accumulation of QA-, which can react with molecular oxygen to produce reactive oxygen species (ROS). The accumulation of ROS can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death.
Biochemical and Physiological Effects:
DCDU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants. It also leads to the accumulation of ROS, which can cause oxidative damage to the thylakoid membranes and other cellular components. This inhibition can lead to a decrease in the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCDU in lab experiments is its potency as an inhibitor of photosynthesis. It is a highly specific inhibitor of the QB-binding site of the PSII complex and has been shown to be effective at very low concentrations. However, one of the limitations of using DCDU is its toxicity to plants. It can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death. This toxicity can limit the concentration of DCDU that can be used in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on DCDU. One direction is to study the mechanism of action of DCDU in more detail. This could involve using techniques such as X-ray crystallography to determine the exact binding site of DCDU on the QB-binding site of the PSII complex. Another direction is to study the effects of DCDU on other cellular processes in plants. This could involve looking at the effects of DCDU on the production of other organic compounds, such as amino acids and lipids. Finally, there is a need to develop new inhibitors of photosynthesis that are less toxic to plants than DCDU. This could involve screening libraries of compounds for inhibitors of photosynthesis that have a lower toxicity profile than DCDU.
Synthesemethoden
DCDU can be synthesized by reacting 3,4-dichlorophenyl isocyanate with cyclopropylamine and 2-(thiophen-2-yl)ethylamine in the presence of a catalyst. The reaction yields DCDU as a white crystalline solid with a melting point of 157-159°C.
Wissenschaftliche Forschungsanwendungen
DCDU has been widely used in scientific research as a tool to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosynthesis and has been shown to block electron transport in the thylakoid membranes of chloroplasts. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAUEAHOLFIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
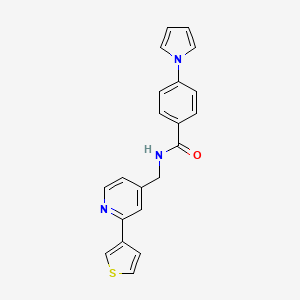
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)

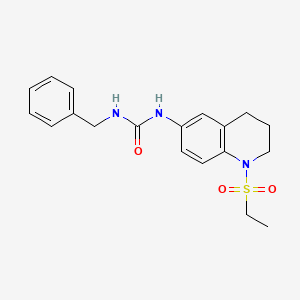

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
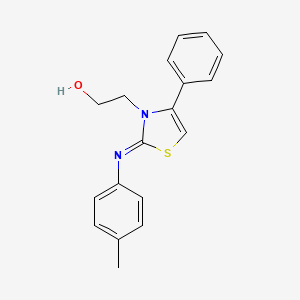
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

